molecular formula C7H7NO3S B2942021 6-(Methylsulfonyl)picolinaldehyde CAS No. 1780013-94-6

6-(Methylsulfonyl)picolinaldehyde

Cat. No.: B2942021
CAS No.: 1780013-94-6
M. Wt: 185.2
InChI Key: IDQUTIILZUWXIF-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)picolinaldehyde is a chemical compound with the molecular formula C7H7NO3S and a molecular weight of 185.2 g/mol It is characterized by the presence of a picolinaldehyde core substituted with a methylsulfonyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)picolinaldehyde typically involves the introduction of a methylsulfonyl group to picolinaldehyde. One common method involves the reaction of picolinaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures (2-8°C) to prevent decomposition .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)picolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 6-(Methylsulfonyl)picolinic acid.

    Reduction: 6-(Methylsulfonyl)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Methylsulfonyl)picolinaldehyde has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)picolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The methylsulfonyl group can also participate in interactions that influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Picolinaldehyde: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    6-(Methylthio)picolinaldehyde: Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical properties and reactivity.

Uniqueness

6-(Methylsulfonyl)picolinaldehyde is unique due to the presence of both an aldehyde group and a methylsulfonyl group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

6-methylsulfonylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-12(10,11)7-4-2-3-6(5-9)8-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQUTIILZUWXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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